Ro 31-8220 mesylate

Catalog No.
S548186
CAS No.
138489-18-6
M.F
C26H27N5O5S2
M. Wt
553.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ro 31-8220 mesylate

CAS Number

138489-18-6

Product Name

Ro 31-8220 mesylate

IUPAC Name

methanesulfonic acid;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate

Molecular Formula

C26H27N5O5S2

Molecular Weight

553.7 g/mol

InChI

InChI=1S/C25H23N5O2S.CH4O3S/c1-29-13-17(15-7-2-4-9-19(15)29)21-22(24(32)28-23(21)31)18-14-30(11-6-12-33-25(26)27)20-10-5-3-8-16(18)20;1-5(2,3)4/h2-5,7-10,13-14H,6,11-12H2,1H3,(H3,26,27)(H,28,31,32);1H3,(H,2,3,4)

InChI Key

SAWVGDJBSPLRRB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

RO31-8220; RO 31-8220; RO31-8220; RO318220; RO-318220; RO 318220; RO31-8220 mesylate; Bisindolylmaleimide IX; BIM IX.

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N.CS(=O)(=O)O

The exact mass of the compound Bisindolylmaleimide IX mesylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ro 31-8220 mesylate is a cell-permeable, ATP-competitive inhibitor primarily known for its potent and reversible inhibition of multiple Protein Kinase C (PKC) isoforms. It belongs to the bisindolylmaleimide class of compounds and is frequently used in cellular and in vivo studies to investigate signaling pathways dependent on PKC. Beyond its well-characterized effects on PKC, it also potently inhibits other key kinases, including Glycogen Synthase Kinase-3β (GSK-3β), MAPKAP-K1b, and MSK1, making it a valuable tool for dissecting complex kinase-mediated cellular events. The mesylate salt form is specifically provided to enhance handling and formulation properties.

Substituting Ro 31-8220 mesylate with other kinase inhibitors, even those within the same bisindolylmaleimide class, can lead to fundamentally different experimental outcomes. For example, the broad-spectrum inhibitor Staurosporine, while also targeting PKC, has a vastly different selectivity profile and can induce cellular differentiation pathways that Ro 31-8220 specifically blocks. Even close structural analogs like Bisindolylmaleimide I (GF 109203X) exhibit a significantly lower potency for key secondary targets like GSK-3β, making Ro 31-8220 the specific choice when dual inhibition is required for the experimental design. Furthermore, opting for the free base form over the mesylate salt can introduce significant variability in stock solution preparation and bioavailability due to differences in aqueous solubility and handling characteristics, compromising experimental reproducibility.

Superior Potency on Key Secondary Target GSK-3β Compared to Bisindolylmaleimide I

Ro 31-8220 is a substantially more potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3) than the commonly used PKC inhibitor Bisindolylmaleimide I (GF 109203X). In assays using GSK-3α immunoprecipitates from rat adipocytes, Ro 31-8220 (Bisindolylmaleimide IX) demonstrated an IC50 of 2.8 nM, while Bisindolylmaleimide I had an IC50 of 170 nM, indicating a ~60-fold higher potency for Ro 31-8220.

Evidence DimensionInhibition of GSK-3α (IC50)
Target Compound Data2.8 nM
Comparator Or BaselineBisindolylmaleimide I (GF 109203X): 170 nM
Quantified Difference~60.7x more potent
ConditionsIn vitro kinase assay using GSK-3α immunoprecipitated from rat epididymal adipocytes.

For researchers studying pathways where both PKC and GSK-3β are implicated (e.g., insulin signaling, neuroinflammation), this dual-target potency makes Ro 31-8220 a more effective and specific tool than analogs that are weaker on GSK-3β.

Enhanced Formulation Utility: High Solubility in DMSO

The mesylate salt form of Ro 31-8220 provides excellent solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing high-concentration stock solutions for in vitro and in vivo experiments. Technical datasheets report a maximum solubility of up to 250 mg/mL (451.55 mM) in DMSO, facilitating the creation of concentrated, stable stocks that can be easily diluted to working concentrations.

Evidence DimensionMaximum Solubility in DMSO
Target Compound DataUp to 250 mg/mL (451.55 mM)
Comparator Or BaselineFree bases of similar bisindolylmaleimide structures typically exhibit lower aqueous and organic solvent solubility, complicating formulation.
Quantified DifferenceHigh concentration allows for minimal solvent addition to final assays.
ConditionsStandard laboratory conditions for dissolving in anhydrous DMSO.

High solubility simplifies lab workflows, reduces the risk of compound precipitation in assays, and minimizes the final concentration of solvent (e.g., DMSO) in cell culture, which can have off-target effects.

Defined Selectivity Profile: Potent PKC Inhibition with Minimal Effect on PKA and CaM Kinase II

Ro 31-8220 demonstrates clear selectivity for Protein Kinase C (PKC) over other common serine/threonine kinases. In comparative kinase assays, it inhibited PKC with an IC50 of approximately 10 nM, while its inhibitory activity against Protein Kinase A (PKA) and CaM Kinase II was significantly lower, with IC50 values of 900 nM and 17 µM, respectively. This represents a 90-fold selectivity for PKC over PKA and a 1700-fold selectivity over CaM Kinase II.

Evidence DimensionKinase Inhibition (IC50)
Target Compound DataPKC: 10 nM
Comparator Or BaselinePKA: 900 nM; CaM Kinase II: 17,000 nM
Quantified Difference90x more selective for PKC vs. PKA; 1700x more selective for PKC vs. CaM Kinase II
ConditionsIn vitro kinase assays.

This selectivity profile is critical for attributing observed cellular effects directly to PKC inhibition, reducing the ambiguity caused by off-target inhibition of the PKA or calcium-signaling pathways that broad-spectrum inhibitors like Staurosporine would confound.

Demonstrated Functional Selectivity in Cellular Assays vs. Staurosporine

In a direct functional comparison in liver macrophages, Ro 31-8220 demonstrated superior selectivity over the non-selective kinase inhibitor Staurosporine. While both compounds inhibited phorbol ester-induced effects, only Staurosporine suppressed zymosan-induced inositol phosphate formation and phagocytosis, processes not directly mediated by PKC. Ro 31-8220 selectively inhibited only the PKC-mediated component, leaving other pathways intact.

Evidence DimensionInhibition of Cellular Functions
Target Compound DataSelectively inhibits PKC-mediated effects (e.g., on inositol phosphate formation). No effect on phagocytosis.
Comparator Or BaselineStaurosporine: Inhibits both PKC-mediated effects and other pathways, including phagocytosis.
Quantified DifferenceQualitative functional selectivity
ConditionsCultured liver macrophages stimulated with zymosan and phorbol esters.

This evidence confirms that Ro 31-8220 is a more precise tool for dissecting PKC-specific roles in complex cellular systems, avoiding the broad, often confounding, biological effects seen with less selective inhibitors like Staurosporine.

Investigating Crosstalk between PKC and GSK-3β Signaling Pathways

Due to its high, nanomolar potency against both PKC isoforms and GSK-3β, this compound is the right choice for studies on pathways where these kinases intersect, such as in insulin signaling, Wnt pathway regulation, or neuronal development. Its ~60-fold greater potency on GSK-3β compared to Bisindolylmaleimide I allows for more confident dual inhibition.

High-Throughput Screening or Complex Cellular Models Requiring High Solubility

The mesylate salt's high solubility in DMSO is a key enabling feature for applications requiring concentrated stock solutions, such as automated high-throughput screening or long-term cell culture models where minimizing solvent volume and preventing compound precipitation is critical for data quality and reproducibility.

Dissecting PKC-Specific Functions in T-Cell Activation and Immunology

The defined selectivity of Ro 31-8220 for PKC over kinases like PKA and CaM Kinase II makes it a preferred tool for immunological research. It allows for the specific inhibition of PKC-dependent events in T-cell activation, such as IL-2 production, without the confounding effects of broad-spectrum inhibitors.

Validating PKC as a Target in Cellular Models of Disease

When needing to confirm that a cellular phenotype is specifically dependent on PKC activity, Ro 31-8220 provides a more precise tool than Staurosporine. Its ability to inhibit PKC-dependent processes while leaving other pathways (like phagocytosis in macrophages) unaffected provides clearer, more interpretable results.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

553.14536133 Da

Monoisotopic Mass

553.14536133 Da

Heavy Atom Count

38

Appearance

Yellow to orange solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3JPC9J3C82

Dates

Last modified: 08-15-2023
1: Kim SY, Kim S, Kim JM, Jho EH, Park S, Oh D, Yun-Choi HS. PKC inhibitors RO 31-8220 and Gö 6983 enhance epinephrine-induced platelet aggregation in catecholamine hypo-responsive platelets by enhancing Akt phosphorylation. BMB Rep. 2011 Feb;44(2):140-5. doi: 10.5483/BMBRep.2011.44.2.140. PubMed PMID: 21345315.
2: Marmy-Conus N, Hannan KM, Pearson RB. Ro 31-6045, the inactive analogue of the protein kinase C inhibitor Ro 31-8220, blocks in vivo activation of p70(s6k)/p85(s6k): implications for the analysis of S6K signalling. FEBS Lett. 2002 May 22;519(1-3):135-40. PubMed PMID: 12023032.
3: Chepurny OG, Hussain MA, Holz GG. Exendin-4 as a stimulator of rat insulin I gene promoter activity via bZIP/CRE interactions sensitive to serine/threonine protein kinase inhibitor Ro 31-8220. Endocrinology. 2002 Jun;143(6):2303-13. PubMed PMID: 12021195; PubMed Central PMCID: PMC3500996.
4: Han Z, Pantazis P, Lange TS, Wyche JH, Hendrickson EA. The staurosporine analog, Ro-31-8220, induces apoptosis independently of its ability to inhibit protein kinase C. Cell Death Differ. 2000 Jun;7(6):521-30. PubMed PMID: 10822275.
5: Zhou B, Zhang JP, Hu ZL, Tan YX, Qian DH. Ro 31-8220 inhibits release of interleukin-1 and interleukin-6 from mouse peritoneal macrophages induced by fibrin fibrinogen degradation products. Zhongguo Yao Li Xue Bao. 1999 May;20(5):449-51. PubMed PMID: 10678095.
6: Lingameneni R, Vysotskaya TN, Duch DS, Hemmings HC Jr. Inhibition of voltage-dependent sodium channels by Ro 31-8220, a 'specific' protein kinase C inhibitor. FEBS Lett. 2000 May 12;473(2):265-8. PubMed PMID: 10812087.
7: Kuz'mina TI, Denisenko VIu, Shapiev ISh. [Effect of the protein kinase C inhibitor Ro 31-8220 on Ca2+-responses, induced by somatotropin, in swine granulosa cells]. Tsitologiia. 1999;41(11):992-6. Russian. PubMed PMID: 10643054.
8: Hers I, Tavaré JM, Denton RM. The protein kinase C inhibitors bisindolylmaleimide I (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity. FEBS Lett. 1999 Nov 5;460(3):433-6. PubMed PMID: 10556511.
9: Zhou B, Zhang JP, Hu ZL, Tao XB, Qian DH. Effects of Ro 31-8220 on smooth muscle cell proliferation induced by fibrinogen degradation products. Zhongguo Yao Li Xue Bao. 1997 Sep;18(5):463-5. PubMed PMID: 10322943.
10: Standaert ML, Bandyopadhyay G, Antwi EK, Farese RV. RO 31-8220 activates c-Jun N-terminal kinase and glycogen synthase in rat adipocytes and L6 myotubes. Comparison to actions of insulin. Endocrinology. 1999 May;140(5):2145-51. PubMed PMID: 10218965.
11: Begemann M, Kashimawo SA, Lunn RM, Delohery T, Choi YJ, Kim S, Heitjan DF, Santella RM, Schiff PB, Bruce JN, Weinstein IB. Growth inhibition induced by Ro 31-8220 and calphostin C in human glioblastoma cell lines is associated with apoptosis and inhibition of CDC2 kinase. Anticancer Res. 1998 Sep-Oct;18(5A):3139-52. PubMed PMID: 9858877.
12: Barrett P, Davidson G, Hazlerigg DG, Morris MA, Ross AW, Morgan PJ. Mel 1a melatonin receptor expression is regulated by protein kinase C and an additional pathway addressed by the protein kinase C inhibitor Ro 31-8220 in ovine pars tuberalis cells. Endocrinology. 1998 Jan;139(1):163-71. PubMed PMID: 9421411.
13: Mahon TM, Matthews JS, O'Neill LA. Staurosporine, but not Ro 31-8220, induces interleukin 2 production and synergizes with interleukin 1alpha in EL4 thymoma cells. Biochem J. 1997 Jul 1;325 ( Pt 1):39-45. PubMed PMID: 9224627; PubMed Central PMCID: PMC1218526.
14: Yeo EJ, Provost JJ, Exton JH. Dissociation of tyrosine phosphorylation and activation of phosphoinositide phospholipase C induced by the protein kinase C inhibitor Ro-31-8220 in Swiss 3T3 cells treated with platelet-derived growth factor. Biochim Biophys Acta. 1997 May 27;1356(3):308-20. PubMed PMID: 9194574.
15: Lin W, Zhang JP, Hu ZL, Feng ZH, Qian DH. Effects of Ro 31-8220 on lipopolysaccharides-induced hepatotoxicity and release of tumor necrosis factor from rat Kupffer cells. Zhongguo Yao Li Xue Bao. 1997 Jan;18(1):85-7. PubMed PMID: 10072903.
16: Heiskanen KM, Savolainen KM. Palmitic acid anilide-induced respiratory burst in human polymorphonuclear leukocytes is inhibited by a protein kinase C inhibitor, Ro 31-8220. Free Radic Biol Med. 1997;22(7):1175-82. PubMed PMID: 9098091.
17: Beltman J, McCormick F, Cook SJ. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase. J Biol Chem. 1996 Oct 25;271(43):27018-24. PubMed PMID: 8900190.
18: Harris TE, Persaud SJ, Jones PM. Atypical isoforms of pKc and insulin secretion from pancreatic beta-cells: evidence using Gö 6976 and Ro 31-8220 as Pkc inhibitors. Biochem Biophys Res Commun. 1996 Oct 23;227(3):672-6. PubMed PMID: 8885992.
19: Marley PD, Thomson KA. Inhibition of nicotinic responses of bovine adrenal chromaffin cells by the protein kinase C inhibitor, Ro 31-8220. Br J Pharmacol. 1996 Sep;119(2):416-22. PubMed PMID: 8886429; PubMed Central PMCID: PMC1915873.
20: Geiselhart L, Conti DJ, Freed BM. RO 31-8220, a novel protein kinase C inhibitor, inhibits early and late T cell activation events. Transplantation. 1996 Jun 15;61(11):1637-42. PubMed PMID: 8669110.

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